Structural Differentiation: Unique 9-Dechloro-11-Deoxy and 21-Chloro Motifs
Mometasone Furoate Impurity A is structurally defined by the absence of the 9α-chloro and 11β-hydroxy groups and the presence of a 21-chloro substituent, a unique signature compared to other major EP impurities. This is in direct contrast to EP Impurity B, which features a 9-chloro-17-(2,2-dioxido-5H-1,2-oxathiol-4-yl) substitution, and EP Impurity C, which is the 6-oxo derivative [1] . This specific structural difference is critical for orthogonal method development and accurate peak identification [2].
| Evidence Dimension | Structural Modification |
|---|---|
| Target Compound Data | 9-Dechloro-11-Deoxy; 21-Chloro substitution (Molecular Formula: C27H29ClO5; MW: 468.97 g/mol) |
| Comparator Or Baseline | Impurity B: 9-Chloro-17-(2,2-dioxido-5H-1,2-oxathiol-4-yl) (C28H31ClO8S; MW: 563.07 g/mol); Impurity C: 6-Oxo derivative (C27H29ClO6; MW: 484.97 g/mol) |
| Quantified Difference | MW difference: +94.1 g/mol vs Impurity B; +16.0 g/mol vs Impurity C |
| Conditions | Chemical structure analysis via HPLC, LC-MS, 1H NMR, and FT-IR [3] |
Why This Matters
This specific molecular signature ensures that Impurity A is not confused with other process-related impurities, preventing false positives or negatives in regulatory submissions.
- [1] SynZeal. (n.d.). Mometasone EP Impurity A (CAS 83880-65-3). View Source
- [2] Development of an orthogonal method for mometasone furoate impurity analysis using supercritical fluid chromatography. (2011). J Chromatogr A, 1218(16), 2311-2318. View Source
- [3] Veeprho. (2022). Mometasone EP Impurity A (CAS 83880-65-3). View Source
